Molecular Architecture & Chelate-Ring Size: Isopropyl vs. Benzyl Substitution in Bis-Tosylamidoethyl Chelators
The molecular weight of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine is 453.62 g/mol, intermediate between the secondary-amine parent bis[2-(tosylamino)ethyl]amine (mol. wt. 411.540) and the benzyl-substituted analog benzylbis[2-(tosylamino)ethyl]amine (mol. wt. 501.7), reflecting the steric and electronic impact of the isopropyl group . In analogous N-sulfonyl-substituted bidentate amine chelators, the steric profile of the N-alkyl substituent has been shown to influence coordination geometry and metal-binding selectivity [1]. The isopropyl group balances moderate steric demand with preserved conformational flexibility of the two sulfonamidoethyl arms, a profile distinct from both the unsubstituted secondary amine and the conformationally constrained benzyl derivative.
| Evidence Dimension | Molecular weight and steric bulk of central amine substituent |
|---|---|
| Target Compound Data | 453.62 g/mol; isopropyl substituent (three carbon atoms, branched) |
| Comparator Or Baseline | Bis[2-(tosylamino)ethyl]amine: 411.540 g/mol (secondary amine, no alkyl substituent); Benzylbis[2-(tosylamino)ethyl]amine: 501.7 g/mol (benzyl substituent, planar aromatic) |
| Quantified Difference | 48.1 g/mol higher than unsubstituted parent; 48.1 g/mol lower than benzyl analog |
| Conditions | Molecular weight comparison based on calculated values from molecular formula |
Why This Matters
The intermediate molecular weight and branched alkyl substitution directly affect ligand solubility, resin loading density, and metal-ion access to the coordination pocket, making the isopropyl-substituted scaffold a structurally distinct choice for chelator development.
- [1] New Bidentate N-Sulfonyl-Substituted Aromatic Amines as Chelate Ligand Backbones: Pd Catalyst Generation in C–C Coupling via In Situ and Precatalyst Modes. Academia.edu, 2020. Reports synthesis of N-(2-(R-sulfonamido)benzyl)R-sulfonamide chelators with tolyl, mesityl, and triisopropylphenyl substituents, demonstrating substituent-dependent coordination behavior. View Source
